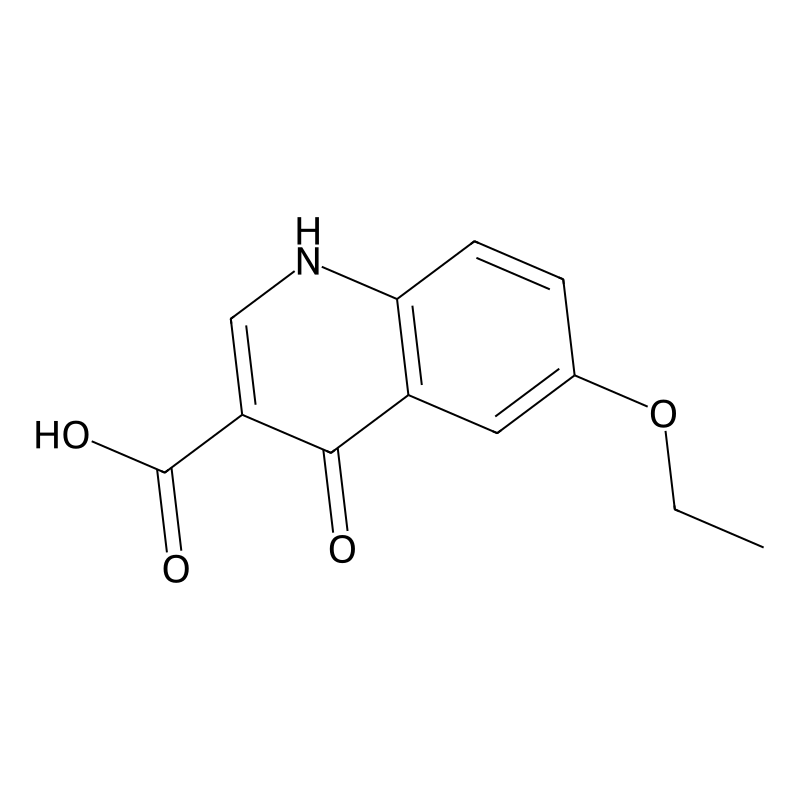6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Catalog No.
S3721730
CAS No.
51726-50-2
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
51726-50-2
Product Name
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
IUPAC Name
6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Molecular Formula
C12H11NO4
Molecular Weight
233.22 g/mol
InChI
InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
InChI Key
FRMATZBTAXOKFT-UHFFFAOYSA-N
SMILES
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Canonical SMILES
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. This compound has recently gained attention in the scientific community due to its potential applications in various fields of research and industry. The aim of this paper is to discuss the definition, physical and chemical properties, synthesis, characterization, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a chemical compound that contains a quinoline ring with a carboxylic and an ethoxy group attached to it. This compound has been synthesized and studied for its potential biological activity, which makes it a promising candidate for drug discovery.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has a molecular formula of C13H11NO4 and a molar mass of 253.23 g/mol. This compound appears as a yellowish powder, is sparingly soluble in water, and is soluble in ethanol, chloroform, and ethyl acetate. The melting point of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid ranges from 232°C to 235°C.
The synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid involves the reaction of 3-hydroxyquinoline-4-carboxylic acid with a mixture of ethanol, concentrated sulfuric acid, and acetic anhydride. The resulting product is then recrystallized to obtain pure 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. The purity and identity of the compound can be confirmed by various analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Nuclear magnetic resonance (NMR) spectroscopy is a common technique used to quantify and analyze the structure of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. High-performance liquid chromatography (HPLC) is also used to separate and detect the compound. Other techniques such as mass spectrometry and X-ray crystallography can be used for compound identification and structural elucidation.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has potential biological activity and is being studied for its antimicrobial, antioxidant, and antitumor properties. Studies have shown that 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid exhibits selective inhibition of certain enzymes, making it a promising candidate for drug discovery.
The safety of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has been evaluated in various scientific experiments. Studies have shown that the compound exhibits low toxicity and is well-tolerated in animal models at therapeutic doses.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has potential applications in various fields of research such as drug discovery, medicinal chemistry, and materials science. The compound can be used as a building block in the synthesis of other bioactive molecules or as a starting material for the development of novel drugs.
Research on 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is still in the early stages. However, several studies have demonstrated the potential of this compound as a therapeutic agent for various diseases.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has potential implications in various fields of research and industry such as drug discovery, medicinal chemistry, and materials science. The compound can be used as a starting material for the synthesis of other bioactive molecules or as a drug candidate.
Limitations:
Despite the potential of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, there are limitations to its use in various applications. For example, the compound is sparingly soluble in water, which may limit its use in aqueous systems.
Limitations:
Despite the potential of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, there are limitations to its use in various applications. For example, the compound is sparingly soluble in water, which may limit its use in aqueous systems.
Future research on 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid can focus on exploring its potential as a drug candidate or as a starting material for the synthesis of other bioactive molecules. The compound can also be further studied to understand its mechanism of action and its potential for use in nanotechnology and materials science. Other future directions include:
1. Development of new synthetic routes for the preparation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.
2. Improvement of the compound's solubility and stability.
3. Study of the compound's pharmacokinetic and pharmacodynamics properties.
4. Investigation of the anticancer properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in animal models.
5. Development of new analytical methods for the detection and quantification of the compound.
1. Development of new synthetic routes for the preparation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.
2. Improvement of the compound's solubility and stability.
3. Study of the compound's pharmacokinetic and pharmacodynamics properties.
4. Investigation of the anticancer properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in animal models.
5. Development of new analytical methods for the detection and quantification of the compound.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a promising compound with potential applications in various fields of research and industry. The synthesis, characterization, biological properties, toxicity, and safety of this compound have been studied extensively. Future research can explore further its potential applications as a drug candidate, a starting material for the synthesis of bioactive molecules, and its role in nanotechnology and materials science.
XLogP3
2.2
Hydrogen Bond Acceptor Count
5
Hydrogen Bond Donor Count
2
Exact Mass
233.06880783 g/mol
Monoisotopic Mass
233.06880783 g/mol
Heavy Atom Count
17
Wikipedia
6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Dates
Modify: 2023-08-20
Explore Compound Types
Get ideal chemicals from 750K+ compounds








